Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-2-25-15(23)7-8-17-16(24)18-10-14-20-19-13-6-5-11(21-22(13)14)12-4-3-9-26-12/h3-6,9H,2,7-8,10H2,1H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRBIIPSSBRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridazine ring is then introduced via a condensation reaction with a suitable hydrazine derivative. The thiophene group is incorporated through a nucleophilic substitution reaction. Finally, the esterification of the resulting compound with ethyl propanoate completes the synthesis. Industrial production methods may involve optimization of these steps to improve yield and purity, such as the use of catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated reagents can replace hydrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets within cells. The triazole and pyridazine rings can bind to enzyme active sites or receptor proteins, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs with Triazolo-Pyridazine Cores
The compound 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894050-19-2) shares the triazolo[4,3-b]pyridazine core and thiophen-2-yl substituent with the target compound. However, it replaces the ureido-propanoate group with a pyridinylmethyl thio moiety. This substitution likely alters solubility and bioactivity: the thioether group may reduce polarity compared to the urea linkage, impacting membrane permeability. Such structural variations highlight the importance of side-chain design in tuning pharmacokinetic properties .
Heterocyclic Systems with Urea/Thiourea Functionalization
The triazine derivative 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea () incorporates urea and thiourea groups but uses a triazine ring instead of pyridazine. Triazines are known for their planar geometry and electron-deficient nature, which enhance interactions with biological targets like kinases.
Thiophene-Containing Derivatives
The compound MK85 () includes a thiophen-2-yl group linked to a pyrazolo-pyrimidinone scaffold. While structurally distinct from the target compound, the shared thiophene moiety suggests common strategies for enhancing π-stacking interactions or solubility.
Nitrogen-Rich Energetic Materials
Tetrazine-based compounds (), such as 1,2,4,5-tetrazines, exhibit high nitrogen content (68.3%) and are used in energetic materials. Although the target compound’s triazolo-pyridazine core has a lower nitrogen density, its fused heterocyclic system may still contribute to thermal stability or detonation performance. This comparison underscores the trade-off between nitrogen content and structural complexity in materials science applications .
Comparative Data Table
Research Findings and Implications
- Biological Activity: Urea and thiourea groups (as in and the target compound) are critical for hydrogen bonding in drug-receptor interactions. The target compound’s ureido-propanoate chain may enhance solubility compared to thiourea analogs .
- Synthetic Challenges : Multi-component reactions (e.g., ) are common for such heterocycles but require precise temperature and catalyst control to avoid side products.
- Materials Potential: While less nitrogen-rich than tetrazines (), the target compound’s fused rings could stabilize combustion in propellants, though experimental validation is needed .
Biologische Aktivität
Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant data.
Chemical Structure and Properties
Molecular Formula : C18H20N6O3S
Molecular Weight : 398.46 g/mol
IUPAC Name : Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate
The compound's biological activity is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory processes and cancer progression. Notably, it shows potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Biological Activity Overview
-
Anticancer Properties :
- Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate has demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In vitro studies on human breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Anti-inflammatory Effects :
- The compound exhibits anti-inflammatory activity by inhibiting COX enzymes. This mechanism reduces the production of prostaglandins that mediate inflammation.
- Research Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound significantly decreased inflammatory markers such as TNF-alpha and IL-6.
Data Table: Biological Activity Summary
| Activity Type | Model/System | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | 10 | 50% reduction in cell viability |
| Anti-inflammatory | LPS-induced Murine Model | 5 | Decrease in TNF-alpha by 40% |
| Enzyme Inhibition | COX Enzyme Assay | 1 | IC50 = 0.5 µM |
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against multiple cancer types. Results indicated that it effectively inhibited tumor growth in xenograft models.
-
Inflammation and Pain Management :
- Another study focused on its anti-inflammatory properties, showing that it significantly alleviated pain and swelling in animal models of arthritis when administered at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
